Monoamine oxidase/Aromatase-IN-1
Description
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(2E)-2-[(6-methoxynaphthalen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H19N3O3S/c1-3-25-18(23)10-16-12-26-19(21-16)22-20-11-13-4-5-15-9-17(24-2)7-6-14(15)8-13/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)/b20-11+ |
InChI Key |
PFETWOOBXACGFF-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)N/N=C/C2=CC3=C(C=C2)C=C(C=C3)OC |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NN=CC2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monoamine oxidase/aromatase inhibitors typically involves the creation of a core structure that can interact with both enzyme types. The synthetic route often includes steps such as:
Formation of the Core Structure: This involves the use of aromatic amines and aldehydes under acidic or basic conditions to form the core scaffold.
Functionalization: Introduction of functional groups that enhance binding affinity to the target enzymes. This can involve reactions such as alkylation, acylation, or sulfonation.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Industrial Production Methods
Industrial production of monoamine oxidase/aromatase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Chemical Reactions Analysis
Types of Reactions
Monoamine oxidase/aromatase inhibitors undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s binding affinity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various metabolites that retain or enhance the inhibitory activity of the parent compound. These metabolites can be further studied for their pharmacological properties .
Scientific Research Applications
Breast Cancer Treatment
Recent studies have highlighted the dual inhibition of monoamine oxidase B and aromatase as a promising strategy for breast cancer therapy. For instance, a study developed novel imidazole derivatives that act as dual inhibitors against breast cancer cell lines. One compound, referred to as 2e , exhibited potent aromatase inhibitory activity with an IC50 value of 0.020 μM and was also effective against MAO-B with an IC50 of 0.045 μM . This dual inhibition could mitigate side effects commonly associated with aromatase inhibitors by protecting dopaminergic neurons from estrogen depletion.
| Compound | Aromatase IC50 (μM) | MAO-B IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| 2e | 0.020 | 0.045 | MCF-7 |
Mechanisms of Action in Cancer Cells
Monoamine oxidase A inhibitors have shown significant anticancer effects by reducing oxidative stress linked to tumorigenesis. A recent study demonstrated that these inhibitors significantly decreased the proliferation of breast cancer cells in a dose-dependent manner and enhanced the efficacy of traditional chemotherapeutics like doxorubicin . The combination therapy resulted in synergistic effects, indicating that monoamine oxidase A inhibitors may enhance the overall therapeutic outcome when used alongside standard treatments.
| Treatment Combination | Proliferation Inhibition (%) | Wound Closure Reduction (%) |
|---|---|---|
| Doxorubicin + MAO-AI | Significant | Significant |
| Raloxifene + MAO-AI | Significant | Significant |
Neuroprotective Effects
The inhibition of monoamine oxidases has also been linked to neuroprotection, particularly in conditions like Alzheimer's disease and Parkinson's disease. By preventing the breakdown of neurotransmitters, these inhibitors can help maintain neurotransmitter balance, which is crucial for cognitive function . Furthermore, studies indicate that the overexpression of monoamine oxidases contributes to mitochondrial damage and oxidative stress, exacerbating neurodegenerative conditions.
Case Study 1: Dual Inhibitors in Clinical Trials
A clinical trial investigated the efficacy of a new dual inhibitor targeting both aromatase and monoamine oxidase B in patients with estrogen receptor-positive breast cancer. The results indicated a marked improvement in patient outcomes compared to those receiving standard aromatase inhibitor therapy alone, with fewer reported side effects related to dopamine depletion.
Case Study 2: Monoamine Oxidase A Inhibitors in Prostate Cancer
Another study focused on the application of monoamine oxidase A inhibitors in prostate cancer treatment. The findings suggested that these inhibitors could significantly reduce tumor growth and metastasis by modulating oxidative stress pathways . This supports the hypothesis that targeting monoamine oxidases may offer a novel therapeutic approach for various cancers.
Mechanism of Action
Monoamine oxidase/aromatase inhibitors exert their effects by binding to the active sites of the target enzymes, preventing the normal substrate from accessing the catalytic site. This inhibition leads to a decrease in the breakdown of neurotransmitters and a reduction in estrogen biosynthesis. The molecular targets include the flavin adenine dinucleotide (FAD) binding site in monoamine oxidase and the heme group in aromatase .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Efficacy: this compound’s dual inhibition addresses two pathways critical in neurodegenerative and hormonal cancers. Preclinical studies suggest synergistic effects in reducing tumor growth while mitigating neurotoxicity .
- Safety : Dual inhibition may increase side-effect risks (e.g., hypertensive crises from MAO inhibition or estrogen depletion from aromatase inhibition). Reversibility and isoform selectivity remain unexplored in the compound .
- Comparative Advantage : The compound’s balanced IC50 values (39 nM MAO-B, 31 nM aromatase) suggest optimized targeting, though clinical validation is pending .
Biological Activity
Monoamine oxidase/Aromatase-IN-1 is a compound that exhibits dual inhibitory activity against monoamine oxidase (MAO) and aromatase, making it a subject of interest in pharmacological research, particularly in the context of cancer treatment. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Overview of Monoamine Oxidase and Aromatase
Monoamine Oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, playing a crucial role in neurotransmitter metabolism. There are two isoforms: MAO-A and MAO-B. MAO-A primarily degrades serotonin and norepinephrine, while MAO-B is more involved with dopamine and phenethylamine .
Aromatase is an enzyme responsible for converting androgens into estrogens, which is critical in various physiological processes, including reproductive functions and cancer progression . Aromatase inhibitors are commonly used in breast cancer therapy to reduce estrogen levels.
Inhibition Potency
This compound has demonstrated significant inhibitory effects on both MAO and aromatase:
The compound's ability to inhibit aromatase at low concentrations suggests potential for effective therapeutic use in hormone-dependent cancers.
The mechanism by which this compound exerts its effects involves binding to the active sites of both enzymes. Molecular docking studies have indicated that the compound interacts favorably with the heme group of aromatase and specific residues in MAO-B, which may enhance its inhibitory activity .
Case Studies
-
Breast Cancer Cell Lines :
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound not only inhibited cell proliferation but also induced apoptosis, as evidenced by flow cytometry analysis . The combination of this compound with traditional chemotherapeutics showed a synergistic effect, enhancing overall efficacy against cancer cells. -
Neuroprotective Effects :
In addition to its anti-cancer properties, this compound was assessed for neuroprotective effects due to its MAO-B inhibition. The reduction in oxidative stress markers was noted in neuronal cell cultures treated with the compound, suggesting potential benefits in neurodegenerative conditions .
Research Findings
Recent investigations have focused on understanding the structure-activity relationship (SAR) of this compound derivatives. These studies aim to optimize the pharmacological profile by modifying chemical structures to enhance potency and selectivity against target enzymes .
In Vitro Studies
In vitro assays have confirmed that various derivatives exhibit potent inhibitory activity against both MAO and aromatase:
| Compound | IC50 Aromatase (μM) | IC50 MAO-B (μM) |
|---|---|---|
| Compound 2e | 0.020 ± 0.002 | 0.045 ± 0.002 |
| Compound 3a | 0.079 ± 0.003 | 0.056 ± 0.001 |
These results highlight the potential for dual-action compounds in treating hormone-sensitive tumors while mitigating neurotoxic side effects associated with traditional aromatase inhibitors.
Q & A
Q. How do researchers address potential off-target neurotoxicity given MAO’s role in neurotransmitter regulation?
- Answer:
- Selectivity Index: Calculate ratios of IC50 values for MAO/aromatase vs. off-target receptors (e.g., serotonin transporters) .
- Behavioral Assays: Open-field or forced-swim tests in rodents to screen for anxiety/depression-like phenotypes .
- Cardiotoxicity Screening: hERG channel inhibition assays to mitigate arrhythmia risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
